6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
Structural Significance of Triazolo[4,5-d]Pyrimidine Core in Medicinal Chemistry
The triazolo[4,5-d]pyrimidine scaffold is a bicyclic system comprising a triazole ring fused to a pyrimidine moiety. This hybrid structure combines the electronic richness of pyrimidine with the metabolic stability of triazole, creating a versatile platform for drug discovery. Key structural attributes include:
- Rigid Planar Geometry : The fused-ring system enforces coplanarity, enhancing interactions with flat binding pockets in enzymes like LSD1 (lysine-specific demethylase 1) and kinases.
- Hydrogen-Bonding Capacity : Nitrogen atoms at positions 1, 3, and 5 serve as hydrogen-bond acceptors, facilitating target engagement. For instance, the N3 atom in related derivatives forms critical interactions with Met332 in LSD1.
- Electron-Deficient Character : The triazole ring’s electron-withdrawing nature stabilizes charge-transfer complexes, improving binding affinity to receptors.
Comparative studies highlight the scaffold’s superiority over simpler heterocycles. For example, triazolopyrimidines exhibit 3–5-fold higher inhibitory activity against LSD1 compared to analogous pyrimidines due to enhanced π-π stacking with aromatic residues.
Table 1: Pharmacophoric Advantages of Triazolopyrimidine Over Related Heterocycles
| Feature | Triazolopyrimidine | Pyrimidine | Triazole |
|---|---|---|---|
| Hydrogen-bond acceptors | 3 | 2 | 2 |
| Aromatic surface area | 58 Ų | 42 Ų | 30 Ų |
| Metabolic stability | High | Moderate | Low |
| Synthetic modularity | High | Moderate | Low |
The scaffold’s adaptability is further evidenced by its role in metal chelation. Platinum(II) complexes of triazolopyrimidines demonstrate enhanced anticancer activity compared to free ligands, attributed to improved DNA cross-linking efficiency.
Historical Development of 6-[(4-Chlorophenyl)Methyl]-3-(3,4-Dimethoxyphenyl) Derivatives
The synthesis of 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl) derivatives evolved from early condensation strategies to modern catalytic methods:
Early Condensation Approaches (Pre-2010) :
Initial routes involved cyclocondensation of 4-amino-5-carboxamidopyrimidines with hydrazines. For example, Mohamed et al. (2015) synthesized analogous triazolopyrimidines via reaction of 5-acetyl-4-aminopyrimidine with thiosemicarbazide, followed by oxidative cyclization. Yields were moderate (40–60%), but regioselectivity challenges persisted.Aza-Wittig Optimization (2010–2020) :
The aza-Wittig reaction improved access to triazolopyrimidines by coupling iminophosphoranes with carbonyl compounds. This method enabled the introduction of the 4-chlorobenzyl group at position 6 with >80% regiochemical control.Recent Cross-Coupling Strategies (2020–Present) :
Palladium-catalyzed Suzuki-Miyaura couplings allowed direct functionalization of the triazolopyrimidine core. For instance, coupling 3-iodo-triazolopyrimidine with 3,4-dimethoxyphenylboronic acid afforded the 3-(3,4-dimethoxyphenyl) derivative in 92% yield.
Table 2: Milestones in Synthetic Methodologies for 6-Substituted Triazolopyrimidines
The 4-chlorobenzyl and 3,4-dimethoxyphenyl substituents were strategically selected to optimize bioavailability. Chlorine enhances lipophilicity (LogP +0.5), while methoxy groups improve solubility via hydrogen bonding. Molecular dynamics simulations indicate that the 3,4-dimethoxyphenyl group adopts a conformation that minimizes steric clash with the LSD1 binding pocket, explaining the 10-fold potency increase over non-substituted analogs.
Properties
IUPAC Name |
6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O3/c1-27-15-8-7-14(9-16(15)28-2)25-18-17(22-23-25)19(26)24(11-21-18)10-12-3-5-13(20)6-4-12/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHCQWSLVLPNQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)Cl)N=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-chlorobenzyl chloride with 3,4-dimethoxybenzaldehyde in the presence of a base can yield an intermediate, which is then subjected to cyclization with a triazole derivative to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines. A study highlighted that derivatives of triazolopyrimidines demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (NCI-H460) cell lines with IC50 values in the low micromolar range .
Antimicrobial Properties
Triazolopyrimidine compounds have also been investigated for their antimicrobial activities. Certain derivatives have displayed efficacy against a range of bacterial strains and fungi. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .
Anti-inflammatory Effects
Some studies have suggested that triazolopyrimidines may possess anti-inflammatory properties. This is particularly relevant in conditions characterized by chronic inflammation where such compounds could provide therapeutic benefits by modulating inflammatory pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazolopyrimidine derivatives. Modifications at various positions of the triazolo or pyrimidine rings can significantly influence biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased potency against specific cancer types |
| Alteration of halogen groups | Enhanced antimicrobial activity |
| Variation in alkyl chain length | Modulation of solubility and bioavailability |
Case Study: Anticancer Research
In a recent study published in MDPI, researchers synthesized a series of triazolopyrimidine derivatives and evaluated their anticancer activity against several cancer cell lines. The most potent compound exhibited an IC50 value of 5 µM against MCF-7 cells, highlighting the potential for further development as an anticancer agent .
Case Study: Antimicrobial Evaluation
Another study focused on the antimicrobial properties of triazolopyrimidines against resistant bacterial strains. The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxyphenyl group (target compound) provides electron-donating methoxy groups, which may enhance π-π stacking with biological targets compared to electron-withdrawing substituents like bromine in 8a .
- Solubility : Glycosylated analogs (e.g., compound 11) exhibit improved aqueous solubility due to hydrophilic sugar moieties, whereas the target compound’s lipophilic 4-chlorobenzyl group may limit bioavailability .
- Biological Targets: Substituent positioning dictates activity.
Physicochemical Properties
- IR/NMR Profiles : The absence of glycosyl groups in the target compound distinguishes it from analogs like compound 11, which show IR absorption for OH/NH (3492 cm⁻¹) and C=O (1661 cm⁻¹) . The target’s 3,4-dimethoxyphenyl group would exhibit characteristic OMe signals at ~3.8 ppm in ¹H NMR.
Biological Activity
The compound 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula
- Molecular Formula : C_{20}H_{18}ClN_{3}O_{3}
Structural Features
The compound features a triazolo-pyrimidine core with a chlorobenzyl group and a dimethoxyphenyl substituent. These structural components are significant for its biological interactions and activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This action can disrupt metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation : It has been shown to bind to various receptors, potentially modulating signaling pathways involved in inflammation and cancer progression .
Pharmacological Effects
Research indicates that compounds similar to 6-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one exhibit a range of pharmacological effects:
- Anticancer Activity : Studies have demonstrated that triazolopyrimidine derivatives possess significant anticancer properties. For instance, one study reported that a related compound inhibited tumor growth in multicellular spheroid models .
- Antimicrobial Properties : Compounds in this class have shown promising antimicrobial activity against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Data Table: Biological Activity Summary
Case Study 1: Anticancer Activity
In a study focusing on the anticancer potential of triazolopyrimidine derivatives, researchers screened a library of compounds against cancer cell lines. The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth. The study concluded that structural modifications could enhance its potency against specific cancer types .
Case Study 2: Antimicrobial Efficacy
Another research effort assessed the antimicrobial properties of similar compounds. The results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting that the triazolo-pyrimidine scaffold could be developed into effective antimicrobial agents. The study employed agar diffusion methods to evaluate efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
